NAcM-OPT

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

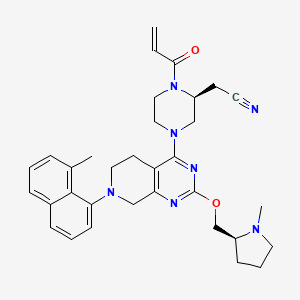

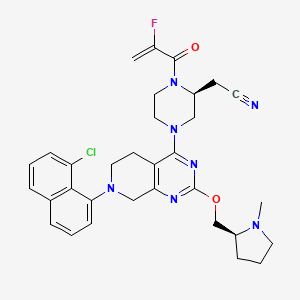

NAcM-OPT est un composé de petite molécule conçu pour inhiber l'interaction entre les protéines UBC12 et DCN1. Ce composé est connu pour sa haute puissance, étant 100 fois plus efficace que son prédécesseur, NAcM-HIT. This compound réduit sélectivement la neddylation de la culline 1 et de la culline 3 en se liant à DCN1 et DCN2 dans les cellules, ce qui induit l'expression de substrats tels que NRF2 et p21 .

Applications De Recherche Scientifique

NAcM-OPT has several scientific research applications, including:

Cancer Research: this compound is used to study the effects of inhibiting the neddylation pathway in cancer cells.

Drug Development: The compound is being explored as a potential therapeutic agent for treating cancers that involve overactivation of the neddylation pathway.

Biological Studies: this compound is used to investigate the role of neddylation in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage repair.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : NAcM-OPT est synthétisé par une série de réactions chimiques impliquant la formation d'un complexe lié par un thioester. La synthèse commence par l'activation de l'extrémité C-terminale de NEDD8 par une enzyme NEDD8-activatrice E1, ce qui entraîne la formation d'un complexe E1-NEDD8 lié par un thioester. Ce complexe est ensuite transféré à une enzyme NEDD8-conjugante (E2), telle que UBC12, par une réaction de transthiolation .

Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Le composé est produit dans un environnement contrôlé pour maintenir sa stabilité et sa biodisponibilité. Le processus de production comprend des étapes telles que la purification, la cristallisation et le contrôle qualité pour s'assurer que le composé répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions : NAcM-OPT subit plusieurs types de réactions chimiques, notamment :

Inhibition des interactions protéine-protéine : This compound inhibe l'interaction entre UBC12 et DCN1, qui est cruciale pour le processus de neddylation.

Réactions de liaison : Le composé se lie à la poche profonde et hydrophobe de DCN1, bloquant l'amarrage de la méthionine acétylée en N-terminal de UBC12.

Réactifs et conditions communs :

Réactifs : Enzyme NEDD8-activatrice, enzyme NEDD8-conjugante (E2) et DCN1.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les complexes inhibés de UBC12 et DCN1, conduisant à une réduction de la neddylation de la culline 1 et de la culline 3 .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est utilisé pour étudier les effets de l'inhibition de la voie de neddylation dans les cellules cancéreuses.

Développement de médicaments : Le composé est étudié comme un agent thérapeutique potentiel pour traiter les cancers impliquant une suractivation de la voie de neddylation.

5. Mécanisme d'action

This compound exerce ses effets en se liant sélectivement à la poche profonde et hydrophobe de DCN1, qui est cruciale pour l'amarrage de la méthionine acétylée en N-terminal de UBC12. Cette liaison inhibe l'interaction entre UBC12 et DCN1, conduisant à une réduction de la neddylation de la culline 1 et de la culline 3. L'inhibition de la neddylation entraîne l'accumulation de substrats tels que NRF2 et p21, qui jouent un rôle dans la suppression tumorale .

Mécanisme D'action

NAcM-OPT exerts its effects by selectively binding to the deep, hydrophobic pocket of DCN1, which is crucial for the docking of the N-terminal acetylated methionine of UBC12. This binding inhibits the interaction between UBC12 and DCN1, leading to reduced neddylation of cullin1 and cullin3. The inhibition of neddylation results in the accumulation of substrates such as NRF2 and p21, which play a role in tumor suppression .

Comparaison Avec Des Composés Similaires

NAcM-OPT est unique dans sa haute puissance et sa sélectivité pour inhiber l'interaction entre UBC12 et DCN1. Des composés similaires comprennent :

NAcM-HIT : Le prédécesseur de this compound, qui est moins puissant.

This compound se distingue par sa puissance plus élevée et sa meilleure affinité de liaison, ce qui en fait un inhibiteur plus efficace de la voie de neddylation .

Propriétés

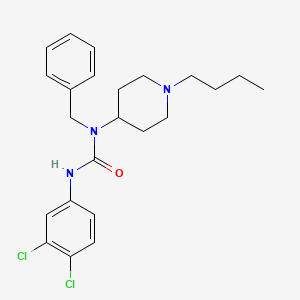

IUPAC Name |

1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHJABWIKCBGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NAcM-OPT interact with its target and what are the downstream effects?

A1: this compound is an orally bioavailable small molecule that inhibits the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-conjugating Enzyme E2 M (UBE2M) []. This interaction is crucial for the neddylation of cullin proteins, a process essential for the proper function of Cullin-RING Ligases (CRLs), the largest family of ubiquitin ligases []. By disrupting DCN1-UBE2M binding, this compound prevents cullin neddylation, leading to the downregulation of CRL activity and impacting downstream cellular processes controlled by CRL substrates [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A2: While the provided abstract doesn't explicitly detail the structure of this compound (67), it mentions that it's an analogue of compound 7, derived from a series of piperidinyl ureas []. The research highlights that this compound retains the favorable biochemical and cellular activity of compound 7 while demonstrating improved metabolic stability in vitro and in vivo []. This suggests that structural modifications were made to compound 7 to generate this compound, resulting in enhanced pharmacokinetic properties without compromising its ability to inhibit DCN1-UBE2M interaction and downstream cullin neddylation.

Q3: What in vitro and in vivo efficacy data is available for this compound?

A3: The abstract indicates that this compound displays potent biochemical and cellular activity, effectively inhibiting both the DCN1-UBE2M interaction and DCN1-mediated cullin neddylation []. It also reduces steady-state cullin neddylation levels in a squamous carcinoma cell line characterized by DCN1 amplification []. Furthermore, this compound demonstrates oral bioavailability and is well-tolerated in mice []. This data collectively suggests that this compound holds promise as a potential therapeutic agent and is currently being utilized to investigate the consequences of acute pharmacological inhibition of the DCN1-UBE2M interaction on the NEDD8/CUL pathway [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)